An In-depth Technical Guide to 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane: Physicochemical Properties and Analytical Characterization
An In-depth Technical Guide to 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane: Physicochemical Properties and Analytical Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the compound's fundamental physicochemical properties, including its molecular structure, formula, and weight. Central to this guide is a detailed, field-proven protocol for the definitive confirmation of its molecular identity using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). The rationale behind key experimental choices is elucidated to ensure technical accuracy and procedural validity. This document is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for the characterization of novel small molecules.
Molecular Identity and Physicochemical Properties
The foundational step in any research or development program is the unambiguous confirmation of the molecular identity of the compound of interest.[1] Misidentification can lead to erroneous biological data and significant delays. This section outlines the core identifiers for 1-(4-fluorobenzenesulfonyl)-1,4-diazepane.
Chemical Structure and Nomenclature
1-(4-fluorobenzenesulfonyl)-1,4-diazepane belongs to the sulfonamide class of compounds, featuring a 4-fluorobenzenesulfonyl moiety attached to a saturated seven-membered diazepane ring. The 1,4-diazepane scaffold, also known as homopiperazine, is a prevalent structural motif in pharmacologically active agents.
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IUPAC Name : 1-[(4-fluorophenyl)sulfonyl]-1,4-diazepane[2]
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Common Synonyms : 1-(4-fluorobenzenesulfonyl)-1,4-diazepane
Caption: Chemical structure of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane.
Molecular Formula and Weight
The elemental composition and corresponding molecular weight are critical parameters for sample quantification, reaction stoichiometry, and identity confirmation.
The distinction between average molecular weight and monoisotopic mass is crucial for mass spectrometry.
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Average Molecular Weight : Calculated using the natural abundance of all isotopes for each element. It is typically used for bulk material calculations (e.g., weighing reagents).
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Monoisotopic Mass : Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). This is the mass that is most precisely measured by high-resolution mass spectrometry.[5]
Data Summary Table
For ease of reference, the key physicochemical identifiers are summarized below.
| Identifier | Value | Source |
| CAS Number | 901273-40-3 | [3][4] |
| Molecular Formula | C₁₁H₁₅FN₂O₂S | [2][4] |
| Average Molecular Weight | 274.33 g/mol | Calculated |
| Monoisotopic Mass | 274.0842 Da | Calculated |
| PubChem CID | 7131701 | [2] |
Rationale for Analytical Characterization
In drug development, confirming the molecular formula and identity of a compound is a non-negotiable quality attribute.[6] High-Resolution Mass Spectrometry (HRMS) is the gold-standard technique for this purpose, offering unparalleled mass accuracy and precision.[7][8]
Why HRMS is Authoritative:
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Unambiguous Formula Determination : Unlike low-resolution mass spectrometers which measure nominal mass, HRMS instruments (e.g., Q-TOF, Orbitrap) can measure mass-to-charge ratios (m/z) to four or more decimal places.[1] This precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.[5][8]
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High Confidence in Identity : By comparing the experimentally measured exact mass to the theoretical monoisotopic mass, the elemental formula can be confirmed with very high confidence, typically within a mass accuracy of <5 parts per million (ppm).[7] This is a critical requirement for regulatory submissions and protecting intellectual property.[6]
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Sensitivity and Specificity : Coupling liquid chromatography (LC) with HRMS (LC-HRMS) provides an orthogonal separation technique.[9] LC separates the target compound from impurities and matrix components, while HRMS provides definitive identification, ensuring that the measured mass corresponds to the compound of interest and not a co-eluting impurity.[10]
Experimental Protocol: Molecular Weight Verification via LC-HRMS
This section provides a robust, self-validating protocol for the confirmation of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane's molecular formula.
Workflow Overview
Caption: Standard workflow for molecular formula confirmation via LC-HRMS.
Materials and Reagents
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Analyte : 1-(4-fluorobenzenesulfonyl)-1,4-diazepane
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Solvents : LC-MS grade Methanol, Acetonitrile, and Water.
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Mobile Phase Additive : LC-MS grade Formic Acid (0.1%).
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Vials and Filters : 2 mL amber glass LC vials with caps; 0.22 µm PTFE syringe filters.
Causality : The use of LC-MS grade solvents and additives is critical to minimize background ions and ensure a clean mass spectrum.[11] Formic acid is added to the mobile phase to facilitate protonation of the analyte in the electrospray ionization source, promoting the formation of the [M+H]⁺ ion.
Instrumentation and Parameters
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high-resolution separation and sharp peaks, improving sensitivity. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Standard for small molecule analysis, offering good retention for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to ensure elution of the compound. |
| Flow Rate | 0.4 mL/min | Typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| MS System | Q-TOF or Orbitrap HRMS Instrument | Capable of achieving the high mass accuracy required for formula confirmation.[1] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique ideal for polar small molecules; the basic nitrogen atoms in the diazepane ring readily accept a proton in positive mode.[10] |
| Mass Range | 100 - 1000 m/z | A broad range to ensure detection of the target ion and potential impurities. |
| Resolution | >20,000 FWHM | Sufficient to resolve isotopic peaks and ensure high mass accuracy. |
Step-by-Step Protocol
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Stock Solution Preparation : Accurately weigh ~1 mg of the compound and dissolve it in 1.0 mL of methanol to create a 1 mg/mL stock solution.
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Working Solution Preparation : Dilute the stock solution 1:100 with 50:50 methanol:water to a final concentration of 10 µg/mL.
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Sample Filtration : Filter the working solution through a 0.22 µm PTFE syringe filter directly into an LC vial. This step is crucial to prevent particulates from clogging the LC system.
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System Equilibration : Equilibrate the LC-HRMS system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
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Injection : Inject 2 µL of the prepared sample onto the column.
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Data Acquisition : Acquire data using the parameters specified in the table above.
Interpretation of Results
A successful analysis will yield a chromatogram with a distinct peak corresponding to the analyte. The mass spectrum associated with this peak is then used for identity confirmation.
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Expected Ion : In ESI positive mode, the analyte (M) will be protonated to form the molecular ion [M+H]⁺.
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Theoretical [M+H]⁺ m/z :
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Monoisotopic Mass of M (C₁₁H₁₅FN₂O₂S) = 274.0842 Da
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Mass of H⁺ = 1.0073 Da
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Theoretical m/z = 275.0915
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Acceptance Criteria : The measured m/z from the HRMS instrument must be within 5 ppm of the theoretical value.
Mass Accuracy Calculation: Error (ppm) = [(Measured m/z - Theoretical m/z) / Theoretical m/z] * 1,000,000
Example : If the HRMS measures an m/z of 275.0910: Error (ppm) = [(275.0910 - 275.0915) / 275.0915] * 1,000,000 = -1.82 ppm
An error of -1.82 ppm is well within the <5 ppm acceptance limit, providing high-confidence confirmation of the elemental formula C₁₁H₁₅FN₂O₂S.
Conclusion
This guide has detailed the essential physicochemical properties of 1-(4-fluorobenzenesulfonyl)-1,4-diazepane and provided an authoritative, step-by-step LC-HRMS protocol for its definitive identification. Adherence to this framework ensures the scientific integrity of downstream research and development activities. The principles of high-resolution mass spectrometry, coupled with robust chromatographic separation, represent the gold standard for molecular characterization in the pharmaceutical sciences.
References
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Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]
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American Elements. (n.d.). 1-(4-fluorobenzenesulfonyl)-1,4-diazepane. Retrieved from [Link]
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Bioanalysis Zone. (2020). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]
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Longdom Publishing SL. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]
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Arctom. (n.d.). 1-(4-Fluorobenzenesulfonyl)-1,4-diazepane. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. Retrieved from [Link]
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Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
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Drug Target Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
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